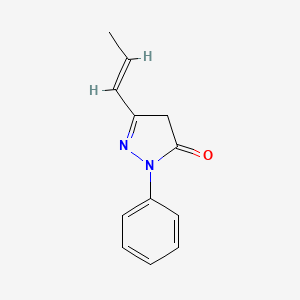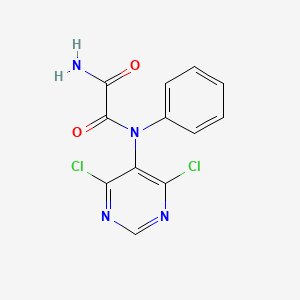
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with bromine and chlorine atoms on the phenyl ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and chlorinated phenyl derivatives.
Cyclization: The phenyl derivatives undergo cyclization with hydrazine derivatives to form the pyridazinone core.
Reaction Conditions: Common solvents include ethanol or dimethylformamide (DMF), and the reactions are often carried out under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might target the bromine or chlorine substituents, leading to dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dehalogenated pyridazinone derivatives.
Substitution: Functionalized pyridazinone compounds with new substituents replacing bromine or chlorine.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action for 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
6-Phenylpyridazin-3(2H)-one: Lacks the bromine and chlorine substituents.
6-(4-Chlorophenyl)pyridazin-3(2H)-one: Contains only the chlorine substituent.
6-(3-Bromophenyl)pyridazin-3(2H)-one: Contains only the bromine substituent.
Uniqueness
6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific biological targets or alter its physical properties.
属性
CAS 编号 |
62902-74-3 |
|---|---|
分子式 |
C10H6BrClN2O |
分子量 |
285.52 g/mol |
IUPAC 名称 |
3-(3-bromo-4-chlorophenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |
InChI 键 |
ZNTBDXYCXDIVMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




